molecular formula C11H12N4OS B3059752 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide CAS No. 1239753-95-7

1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide

Cat. No. B3059752
CAS RN: 1239753-95-7
M. Wt: 248.31
InChI Key: KUTKGLZKODOCEE-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide, also known as MMTCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMTCA belongs to the family of 1,2,3-triazoles, which are known for their diverse biological activities. In

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The 1,2,3-triazole moiety is a versatile scaffold in medicinal chemistry. Compounds containing this motif often display significant biological activities. Researchers have synthesized various derivatives of 1,2,3-triazoles through click chemistry due to their simplicity and high yields. Notably, medications like tazobactam and carboxyamidotriazole incorporate the 1,2,3-triazole unit in their structures, emphasizing its relevance in drug discovery .

Fluorescent Imaging Agents

Benzothiazole compounds, including those with a methoxyphenyl substituent, exhibit fluorescence properties. Researchers utilize them as imaging reagents in material science and biochemistry. Their fluorescence makes them valuable for visualizing biological processes and cellular components. The compound’s 1,3,4-thiadiazole ring system contributes to its fluorescence behavior.

Electroluminescent Devices

The stability and unique electronic properties of 1,2,3-triazoles make them suitable for applications in electroluminescent devices. These compounds can serve as components in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their thermal stability ensures reliable performance in various conditions .

Photolysis Studies

Researchers use 1-(4-methoxyphenyl)ethanol , a derivative of our compound, to study steady-state and nanosecond laser-flash photolysis. This investigation provides insights into reaction mechanisms, photochemical processes, and transient species. The compound’s properties make it an excellent candidate for such studies .

Synthetic Chemistry

1,2,3-Triazoles are synthesized through various methods, including 1,3-cycloaddition reactions. The straightforward production of substituted derivatives via click chemistry enables researchers to explore novel compounds for diverse applications. The compound’s metabolic stability and ease of synthesis contribute to its popularity in synthetic chemistry .

Crystallography and Structural Determination

Our compound, 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide, was structurally characterized using NMR spectroscopy and single-crystal X-ray diffraction. Understanding its crystal structure aids in predicting its behavior, reactivity, and interactions with other molecules .

properties

IUPAC Name

1-(4-methoxyphenyl)-5-methyltriazole-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c1-7-10(11(12)17)13-14-15(7)8-3-5-9(16-2)6-4-8/h3-6H,1-2H3,(H2,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTKGLZKODOCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601176266
Record name 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601176266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide

CAS RN

1239753-95-7
Record name 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1239753-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601176266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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